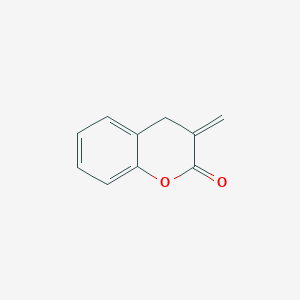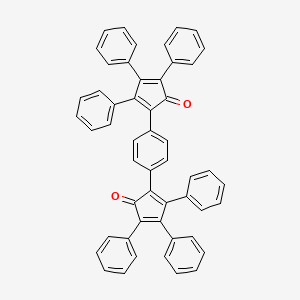
2,2'-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two cyclopenta-2,4-dien-1-one moieties, each substituted with three phenyl groups. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) typically involves multi-step organic reactions. One common method involves the condensation of 1,4-phenylenediamine with 3,4,5-triphenylcyclopenta-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, or halo derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Medicine: The compound’s potential medicinal applications are still under investigation. its structural similarity to other bioactive molecules suggests it could be explored for drug development.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s conjugated system may allow it to participate in electron transfer processes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 4,4’-(1,4-Phenylene)bis(2,3,5-triphenylcyclopenta-2,4-dienone)
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness: 2,2’-(1,4-Phenylene)bis(3,4,5-triphenylcyclopenta-2,4-dien-1-one) stands out due to its highly conjugated structure and the presence of multiple phenyl groups. This unique arrangement imparts distinct electronic properties, making it a valuable compound for research in organic electronics and materials science.
Propiedades
Número CAS |
53905-72-9 |
|---|---|
Fórmula molecular |
C52H34O2 |
Peso molecular |
690.8 g/mol |
Nombre IUPAC |
2-[4-(5-oxo-2,3,4-triphenylcyclopenta-1,3-dien-1-yl)phenyl]-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C52H34O2/c53-51-47(39-27-15-5-16-28-39)43(35-19-7-1-8-20-35)45(37-23-11-3-12-24-37)49(51)41-31-33-42(34-32-41)50-46(38-25-13-4-14-26-38)44(36-21-9-2-10-22-36)48(52(50)54)40-29-17-6-18-30-40/h1-34H |
Clave InChI |
CEQXMUDITQXHDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C(C(=C(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


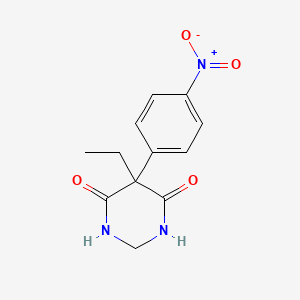
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
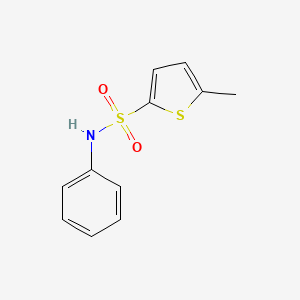

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
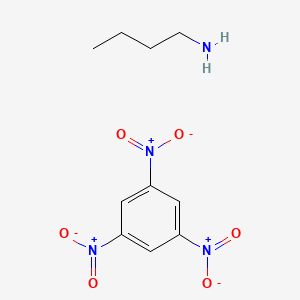
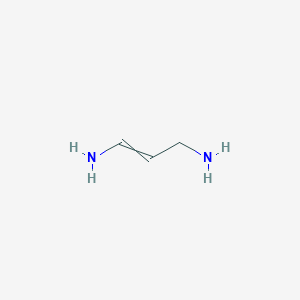
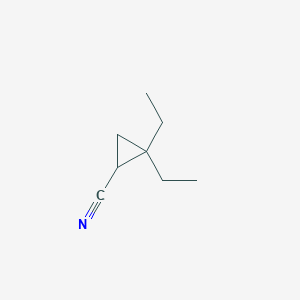

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
